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Introduction
LEI-401 is a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-

specific phospholipase D (NAPE-PLD).[1][2] As a brain-penetrant small molecule, LEI-401
serves as a critical chemical probe for investigating the physiological roles of NAPE-PLD and

the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the

endocannabinoid anandamide (AEA).[3][4] This document provides a comprehensive overview

of the pharmacological properties of LEI-401, detailing its mechanism of action, in vitro and in

vivo activities, and the experimental methodologies used for its characterization.

Mechanism of Action
LEI-401 exerts its pharmacological effects by directly inhibiting the enzymatic activity of NAPE-

PLD.[3] NAPE-PLD is a key enzyme in the biosynthesis of NAEs, catalyzing the hydrolysis of

N-acylphosphatidylethanolamines (NAPEs) to produce various NAEs, including anandamide.[3]

[5] By blocking this crucial step, LEI-401 effectively reduces the "on-demand" production of

these lipid signaling molecules in the central nervous system (CNS).[3] This reduction in the

endogenous tone of NAEs, particularly anandamide, leads to a functional antagonism of

cannabinoid receptor type 1 (CB1) signaling.[3][4] The in vivo effects of LEI-401, such as

activation of the hypothalamus-pituitary-adrenal (HPA) axis and impairment of fear extinction,

emulate those of a CB1 receptor antagonist and can be reversed by inhibiting the primary

catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).[3][4]
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Signaling Pathway
The signaling pathway affected by LEI-401 is central to the endocannabinoid system. The

following diagram illustrates the mechanism of action of LEI-401 and its downstream

consequences.
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Mechanism of LEI-401 Action
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Quantitative Pharmacological Data
The pharmacological profile of LEI-401 has been characterized through various in vitro and in

vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity
Parameter Species/System Value Reference

IC50 (NAPE-PLD) - 27 nM [1]

Ki (hNAPE-PLD) Human 0.027 µM [3]

IC50 (NAPE-PLD

labeling)

hNAPE-PLD

transfected HEK293T

cells

0.86 µM [1]

Table 2: Physicochemical Properties
Property Value Reference

Molecular Weight 421.54 g/mol [6]

logD 3.3 [3]

Topological Polar Surface Area 80.5 Å² [3]

Aqueous Solubility 1.7 mg/L [3]

Membrane Permeability

(PAMPA) Peff
0.37 nm/s [3]

Table 3: In Vivo Pharmacokinetics in Mice (C57BL/6J)
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Route Dose t1/2 (h)
Cmax
(ng/mL)

tmax (h)
AUClast
(h*ng/m
L)

Bioavail
ability
(F)

Referen
ce

Oral

(p.o.)
10 mg/kg 2.5 1370 2 6760 25% [1]

Intraperit

oneal

(i.p.)

30 mg/kg - 10300 1 38600 48% [1]

Experimental Protocols
The following sections detail the methodologies employed in the key experiments to

characterize LEI-401.

NAPE-PLD In Vitro Activity Assay
The inhibitory potency of LEI-401 on human NAPE-PLD (hNAPE-PLD) was determined using

an in vitro activity assay. The assay measures the enzymatic conversion of a fluorescently

labeled NAPE substrate to a fluorescent NAE product.
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Workflow for NAPE-PLD In Vitro Activity Assay
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Reaction Mixture Preparation: A reaction mixture containing recombinant hNAPE-PLD

enzyme, a fluorescently labeled NAPE substrate, and an appropriate buffer is prepared.

Inhibitor Addition: LEI-401 is added to the reaction mixture at various concentrations.

Incubation: The reaction is initiated and incubated at 37°C to allow for enzymatic conversion.

Fluorescence Measurement: The fluorescence intensity of the resulting NAE product is

measured using a plate reader.

Data Analysis: The inhibitory constant (Ki) is calculated by fitting the concentration-response

data to a suitable pharmacological model.[3]

Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) was utilized to assess the selectivity of LEI-401 against

other serine hydrolases in the mouse brain proteome.

Proteome Preparation: Mouse brain membrane proteome is prepared.

Inhibitor Incubation: The proteome is incubated with LEI-401 at various concentrations.

Probe Labeling: A broad-spectrum serine hydrolase activity-based probe is added to the

proteome to label the active enzymes.

SDS-PAGE and Imaging: The labeled proteins are separated by SDS-PAGE, and the gel is

scanned for fluorescently labeled bands.

Selectivity Determination: The reduction in labeling of specific enzymes in the presence of

LEI-401 indicates target engagement and allows for the assessment of selectivity.[3]

Targeted Lipidomics for NAE Quantification
To determine the effect of LEI-401 on NAE levels in vitro and in vivo, targeted lipidomics was

performed.

Sample Collection: Neuro-2a cells or mouse brain tissue are collected after treatment with

LEI-401 or vehicle.[3][7]
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Lipid Extraction: Lipids are extracted from the samples using a suitable organic solvent

system.

LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to separate and quantify the different NAE species.

Data Normalization and Analysis: The levels of various NAEs are normalized to an internal

standard and compared between the LEI-401 and vehicle-treated groups.[3]

In Vivo Pharmacokinetic Studies
The pharmacokinetic properties of LEI-401 were evaluated in male C57BL/6J mice.

Drug Administration: LEI-401 was administered to mice via intravenous, oral, or

intraperitoneal routes at specified doses.[7]

Sample Collection: Blood and brain samples were collected at various time points post-

administration.

Sample Processing and Analysis: Plasma and brain homogenates were processed, and the

concentration of LEI-401 was quantified using LC-MS/MS.

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as half-life

(t1/2), maximum concentration (Cmax), time to maximum concentration (tmax), and area

under the curve (AUC) were calculated.[1][7]

In Vivo Efficacy
LEI-401 has demonstrated significant in vivo activity, confirming its utility as a CNS-active

probe. Administration of LEI-401 to wild-type mice led to a reduction in brain NAE levels,

including anandamide.[3] This effect was absent in NAPE-PLD knockout mice, confirming the

on-target action of the compound.[3][4] Behaviorally, LEI-401 treatment in mice resulted in an

activation of the HPA axis and an impairment of fear extinction, phenotypes consistent with

reduced endocannabinoid signaling and CB1 receptor antagonism.[3]

Conclusion
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LEI-401 is a highly valuable pharmacological tool for the study of NAPE-PLD and NAE biology.

Its well-characterized potency, selectivity, and in vivo activity make it an ideal probe for

elucidating the role of this signaling pathway in various physiological and pathological

processes. The detailed pharmacological profile presented in this document provides a

comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug

development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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